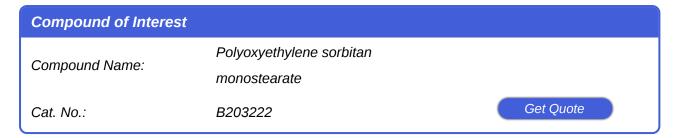




# Technical Support Center: Controlling Particle Formation from Polysorbate 60 Degradation

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to particle formation resulting from Polysorbate 60 degradation in biopharmaceutical formulations.

# Frequently Asked Questions (FAQs)

Q1: What is Polysorbate 60, and why is it used in biopharmaceutical formulations?

A1: Polysorbate 60 (PS60), also known as Tween 60, is a non-ionic surfactant used as an emulsifier, stabilizer, and solubilizing agent in various industries, including pharmaceuticals.[1] In biopharmaceutical formulations, its primary role is to protect therapeutic proteins from aggregation and surface adsorption, thereby maintaining the stability and efficacy of the drug product.[1] It is a complex mixture of polyoxyethylene sorbitan esters, with the fatty acid portion being primarily stearic and palmitic acids.[2]

Q2: What are the primary causes of Polysorbate 60 degradation?

A2: Polysorbate 60 degradation primarily occurs through two pathways:

Hydrolysis: This involves the cleavage of the fatty acid ester bond, which can be chemically
or enzymatically mediated. Enzymatic hydrolysis, catalyzed by residual host cell proteins



(HCPs) with lipase or esterase activity, is a major cause of degradation in biopharmaceutical products.[3]

• Oxidation: This degradation pathway can be initiated by exposure to light, heat, metal ions, or residual peroxides in the raw materials.[3] The polyoxyethylene (POE) chains and any unsaturated fatty acid esters are susceptible to oxidation.[3][4]

Q3: How does Polysorbate 60 degradation lead to particle formation?

A3: The degradation of Polysorbate 60, particularly through hydrolysis, releases free fatty acids (FFAs), such as stearic and palmitic acid. These FFAs have lower solubility in aqueous formulations compared to the intact polysorbate. When the concentration of these FFAs exceeds their solubility limit, they can precipitate and form subvisible and visible particles.[3]

Q4: Are there differences in degradation between the stearate and palmitate esters in Polysorbate 60?

A4: Yes, the type of fatty acid ester can influence the metabolic and degradation pathways. While specific degradation rate comparisons for stearate and palmitate within the Polysorbate 60 molecule are not extensively detailed in the provided search results, general studies on fatty acids indicate that their metabolism and physical properties differ, which could translate to differences in degradation susceptibility and the properties of the resulting particles.[5][6]

Q5: What are the potential consequences of particle formation in a drug product?

A5: Particle formation in parenteral drug products is a critical quality attribute concern. These particles can potentially impact the product's safety and efficacy. Subvisible and visible particles may elicit an immunogenic response in patients.[7]

# **Troubleshooting Guide**

This guide addresses common issues encountered during experiments involving formulations containing Polysorbate 60.

# Issue 1: Observation of visible or subvisible particles in the formulation upon storage.

# Troubleshooting & Optimization

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## Possible Causes and Troubleshooting Steps:

Possible Cause	Troubleshooting Steps	
Enzymatic Degradation by Host Cell Proteins (HCPs)	1. Quantify residual HCPs: Use an enzymelinked immunosorbent assay (ELISA) to determine the total HCP concentration. 2.  Measure lipase activity: Perform a fluorometric lipase activity assay to specifically detect the presence of active lipases. 3. Optimize purification process: Enhance the removal of HCPs, particularly lipases, during downstream processing. Cation-exchange chromatography can be an effective step for this. 4. Consider cell line engineering: For long-term solutions, knockout of specific lipase-producing genes in the host cell line can significantly reduce degradation.[8][9]	
Oxidative Degradation	1. Control raw material quality: Use high-purity Polysorbate 60 with low peroxide levels. 2. Protect from light and oxygen: Store formulations in light-protected containers and consider inert gas overlay (e.g., nitrogen) to minimize oxygen exposure. 3. Add antioxidants: Evaluate the addition of antioxidants such as methionine or butylated hydroxytoluene (BHT) to the formulation.[10][11] 4. Use chelating agents: If metal-ion-catalyzed oxidation is suspected, consider the addition of a chelating agent like EDTA, but validate its effectiveness as it can sometimes accelerate oxidation.[12]	
Chemical Hydrolysis	1. Maintain optimal pH: Ensure the formulation pH is within a stable range for Polysorbate 60, typically between 5 and 7, as extreme pH can accelerate chemical hydrolysis.[4]	



# Issue 2: Inconsistent results or high lot-to-lot variability in particle formation.

Possible Causes and Troubleshooting Steps:

Possible Cause	Troubleshooting Steps	
Variability in Polysorbate 60 Raw Material	1. Characterize incoming raw material: Perform detailed analysis of different lots of Polysorbate 60 to assess composition, including the ratio of stearate to palmitate esters and the presence of impurities.[2] 2. Establish stringent raw material specifications: Work with suppliers to define and ensure consistent quality of Polysorbate 60.	
Inconsistent HCP Levels in Drug Substance	Monitor HCP levels batch-to-batch:     Implement routine HCP and lipase activity testing for each batch of drug substance. 2.     Ensure consistent purification performance:     Validate and monitor the performance of chromatography steps designed for HCP removal.	

# **Data Presentation: Comparison of Control Methods**

The following tables summarize quantitative data on the effectiveness of various methods to control particle formation.

Table 1: Effectiveness of Alternative Surfactants in Reducing Particle Formation



Surfactant	Concentration (% w/v)	Particle Count Reduction (compared to no surfactant)	Reference
Poloxamer 188	0.1	Significant reduction in protein aggregates after stirring stress.	[7]
Poloxamer 188	0.5	Effective in reducing aggregate formation in cell culture medium.	[13]

Note: Direct quantitative comparison with Polysorbate 60 was not available in the provided search results. The effectiveness of Poloxamer 188 can be dependent on its hydrophobicity and the specific protein formulation.[7][14]

Table 2: Effectiveness of Antioxidants in Preventing Polysorbate Oxidation

Antioxidant	Concentration	Effect on Polysorbate Degradation	Reference
Butylated Hydroxytoluene (BHT)	0.02% (w/v)	Diminished or suppressed oxidation of PS20 and PS80.	[4]
Methionine	10 mM	No PS20 degradation observed under oxidative stress.	[10]
Methionine	>20 mM	Surpasses conventional antioxidants in mitigating oxidation and aggregation.	[15]



# Experimental Protocols Protocol 1: HPLC-CAD-MS for Analysis of Polysorbate 60 Degradation Products

This method allows for the quantification of intact Polysorbate 60 and the identification of its degradation products.

#### 1. Sample Preparation:

- For protein-containing samples, perform protein precipitation by adding a 1:1 mixture of methanol and ethanol.
- Centrifuge to pellet the protein and collect the supernatant.
- Dilute the supernatant to match the initial mobile phase conditions.

#### 2. HPLC-CAD-MS System and Conditions:

- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: A suitable gradient to separate free fatty acids, monoesters, and di-esters of Polysorbate 60. A typical gradient might start at a low percentage of B and ramp up to a high percentage over 20-30 minutes.
- Flow Rate: 1.0 mL/min
- CAD Detector: Nebulizer Temperature: 35 °C, Evaporation Tube Temperature: 40 °C.
- MS Detector: Electrospray ionization (ESI) in positive ion mode. Scan range m/z 300-2000.

#### 3. Data Analysis:

- Quantify intact Polysorbate 60 by integrating the peak area of the monoester cluster.
- Identify degradation products (e.g., free stearic and palmitic acids) by their retention times and mass-to-charge ratios.

## **Protocol 2: Fluorometric Lipase Activity Assay**

This protocol provides a method to quantify the activity of residual HCP lipases in a sample.

#### 1. Materials:



- Substrate: 4-Methylumbelliferyl oleate (4-MUO) stock solution (e.g., 10 mM in DMSO).
- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., Triton X-100) and calcium chloride.
- Standard: 4-Methylumbelliferone (4-MU) for standard curve generation.
- Plate: Black, opaque 96-well microplate.
- Instrumentation: Fluorescence microplate reader.

#### 2. Procedure:

- Standard Curve: Prepare a series of dilutions of 4-MU in assay buffer in the 96-well plate.
- Sample Preparation: Dilute the protein sample in assay buffer.
- Reaction Initiation: Add the 4-MUO substrate to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
- Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[1]
- Calculation: Calculate the lipase activity in the samples by comparing their fluorescence to the 4-MU standard curve.

# Protocol 3: Subvisible Particle Analysis by Flow Imaging Microscopy (FIM)

This protocol outlines the general procedure for analyzing subvisible particles using a flow imaging microscope (e.g., FlowCam).

#### 1. Instrument Setup and Calibration:

- Select the appropriate flow cell and objective based on the expected particle size range (e.g., 10x objective for particles from 2 μm to 100 μm).
- Calibrate the instrument for size and concentration using NIST-traceable size standards.

#### 2. Sample Analysis:

- Ensure the sample is well-mixed by gentle inversion. Avoid vigorous shaking to prevent the introduction of air bubbles.
- Run a blank (formulation buffer) to establish a baseline.
- Analyze the sample. A typical sample volume is 100-250 μL.[1][14]



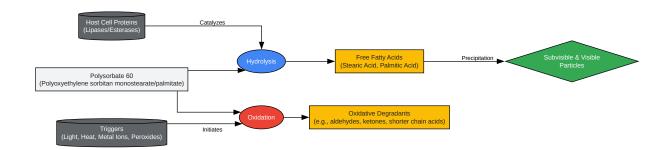


#### 3. Data Analysis:

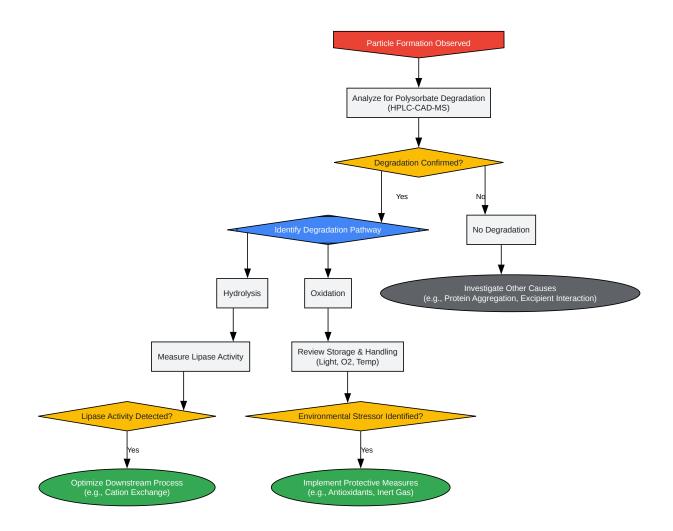
- Use the instrument's software to count and size particles.
- Utilize morphological parameters (e.g., aspect ratio, circularity, intensity) to differentiate between particle types, such as protein aggregates, silicone oil droplets, and fibers.[1][16]
- Generate particle size distribution and concentration data.

## **Visualizations**









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